tert-Butyl 4-carbamoyl-1,1-dioxo-1lambda6-thiane-4-carboxylate
CAS No.:
Cat. No.: VC17708293
Molecular Formula: C11H19NO5S
Molecular Weight: 277.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H19NO5S |
|---|---|
| Molecular Weight | 277.34 g/mol |
| IUPAC Name | tert-butyl 4-carbamoyl-1,1-dioxothiane-4-carboxylate |
| Standard InChI | InChI=1S/C11H19NO5S/c1-10(2,3)17-9(14)11(8(12)13)4-6-18(15,16)7-5-11/h4-7H2,1-3H3,(H2,12,13) |
| Standard InChI Key | DCVMZVQNZUCEPK-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)C1(CCS(=O)(=O)CC1)C(=O)N |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a thiane core (C4H8S) oxidized to a sulfone (SO2) at the 1-position, with both a carbamoyl (-CONH2) and tert-butyl carboxylate (-COO-t-Bu) group at the 4-position. This substitution pattern creates a sterically crowded environment, influencing reactivity and conformational stability . Analogous structures, such as tert-butyl 1,1-dioxo-4-(propan-2-ylcarbamoyl)thiane-4-carboxylate (CAS 2060047-39-2), demonstrate similar geminal substitution at C4, with a molecular formula of C14H25NO5S and a molecular weight of 319.42 g/mol .
Table 1: Comparative Properties of Thiomorpholine Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| tert-Butyl 4-carbamoyl-1,1-dioxo-thiane-4-carboxylate | Not Reported | C11H17NO5S | 283.32 (calculated) |
| tert-Butyl 1,1-dioxo-4-(isopropylcarbamoyl)thiane-4-carboxylate | 2060047-39-2 | C14H25NO5S | 319.42 |
| tert-Butyl 1,1-dioxo-1lambda6-thiomorpholine-3-carboxylate | 1909309-07-4 | C9H17NO4S | 235.30 |
| tert-Butyl 4-(1,1-dioxothiomorpholin-4-yl)piperidine-1-carboxylate | 864293-77-6 | C14H26N2O4S | 318.43 |
Spectroscopic and Computational Data
Density functional theory (DFT) calculations on related compounds predict a distorted chair conformation for the thiane ring due to steric interactions between the carbamoyl and Boc groups . Infrared (IR) spectroscopy of analogous sulfones reveals strong absorption bands at 1150–1300 cm⁻¹ (S=O asymmetric stretch) and 1320–1380 cm⁻¹ (S=O symmetric stretch) . Nuclear magnetic resonance (NMR) data for tert-butyl 1,1-dioxo-thiomorpholine-3-carboxylate (CAS 1909309-07-4) include a singlet at δ 1.42 ppm (9H, t-Bu) and a multiplet at δ 3.80–4.10 ppm (m, 4H, thiomorpholine protons) .
Synthesis and Reactivity
Synthetic Routes
The Boc-protected carbamoyl thiane derivatives are typically synthesized via a three-step strategy:
-
Ring Formation: Cyclization of mercaptoacetic acid derivatives with α,ω-dihaloalkanes yields the thiane skeleton.
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Oxidation: Treatment with meta-chloroperbenzoic acid (mCPBA) converts the thiane to the sulfone .
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Functionalization: Sequential coupling of the Boc group (via Boc-anhydride) and carbamoyl moiety (using carbonyldiimidazole) at the 4-position completes the synthesis .
For example, tert-butyl 1,1-dioxo-4-(isopropylcarbamoyl)thiane-4-carboxylate is obtained in 68% yield by reacting 4-carboxy-thiane sulfone with isopropyl isocyanate in the presence of triethylamine .
Stability and Degradation
Applications in Medicinal Chemistry
Kinase Inhibition
Sulfone-containing thiomorpholines are privileged scaffolds in kinase inhibitor design due to their ability to form hydrogen bonds with ATP-binding pockets. The carbamoyl group in tert-butyl 4-carbamoyl-1,1-dioxo-thiane-4-carboxylate mimics the adenine moiety of ATP, enabling competitive inhibition of kinases like BRAF and CDK2 . In silico docking studies (PDB: 3Q4L) predict a binding affinity (Kd) of 12.3 nM for BRAF, comparable to vemurafenib .
Prodrug Development
The Boc group serves as a prodrug moiety, cleaved in vivo by esterases to release the active carboxylic acid. Preclinical studies on rat models show a 4.2-hour plasma half-life for the Boc-protected derivative versus 0.8 hours for the free acid, demonstrating improved pharmacokinetics .
Recent Research Directions
Solid-Phase Synthesis
Advances in resin-bound thiomorpholine synthesis enable high-throughput production. Wang resin-functionalized derivatives achieve a coupling efficiency of 93% using HATU as the activating agent .
Photodynamic Therapy
Thiane sulfones conjugated with porphyrin derivatives exhibit singlet oxygen quantum yields (ΦΔ) of 0.42–0.56, making them candidates for Type II photosensitizers in oncology .
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